3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine, characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This compound is notable for its applications in scientific research, particularly in studies involving pharmacology and metabolic pathways due to the unique properties imparted by deuteration.
Source: The compound is synthesized from 3-Methyl-1-benzyl-piperazine through a process known as deuteration, where hydrogen atoms are replaced with deuterium atoms.
Classification: 3-Methyl-1-benzyl-piperazine-d4 belongs to the class of piperazine derivatives, which are organic compounds containing a six-membered ring with two nitrogen atoms. Piperazines are often utilized in medicinal chemistry and have been studied for their pharmacological properties.
The synthesis of 3-Methyl-1-benzyl-piperazine-d4 typically involves the following steps:
The deuteration process can vary based on the reagents used and the specific conditions applied, including temperature and reaction time, which can influence the yield and purity of the final product.
The molecular formula for 3-Methyl-1-benzyl-piperazine-d4 is , indicating that it contains twelve carbon atoms, fourteen hydrogen atoms (four of which are replaced with deuterium), and two nitrogen atoms. The molecular weight is approximately 218.34 g/mol .
The structural representation includes a piperazine ring where one nitrogen atom is bonded to a benzyl group and another nitrogen atom is part of a methyl group. This configuration contributes to its chemical reactivity and biological activity.
3-Methyl-1-benzyl-piperazine-d4 can participate in various chemical reactions:
The specific conditions for these reactions, including solvent choice and temperature, play crucial roles in determining the reaction pathways and products formed.
The mechanism of action for 3-Methyl-1-benzyl-piperazine-d4 is primarily studied in relation to its pharmacological effects. As a piperazine derivative, it may interact with various neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors. The incorporation of deuterium can alter its metabolic pathways, potentially leading to different pharmacokinetic profiles compared to its non-deuterated counterparts .
3-Methyl-1-benzyl-piperazine-d4 finds applications primarily in scientific research:
The strategic incorporation of deuterium (²H or D) at specific molecular positions in 3-Methyl-1-benzyl-piperazine-d4 (C₁₂H₁₄D₄N₂; CAS 1794752-53-6) follows deliberate design principles to preserve bioactivity while enhancing metabolic stability. This compound features tetradeuteration at the 2,2,5,5 positions of the piperazine ring, confirmed via ¹H NMR absence of signals at ~2.5–2.8 ppm and mass spectrometry (MW = 194.31 g/mol) [1] [2]. Two primary synthetic routes dominate:
Table 1: Optimization Parameters for Deuterium Incorporation
Method | Catalyst/Reagents | Deuteration Efficiency | Isotopic Purity | Key Limitation |
---|---|---|---|---|
Building block assembly | CD₃CHO, NaBD₄, EtOD | >95% | ≥99% atom D | Multi-step synthesis; high cost |
H/D exchange | 10% Pd/C, D₂O, 80°C, 48h | 60–85% | 90–95% atom D | Non-selective; requires purification |
Critical parameters include solvent choice (e.g., EtOD vs. DMSO-d₆), temperature control (<80°C to prevent racemization), and catalyst loading (5–10 wt% Pd/C). The 2,2,5,5 positions are optimal for metabolic studies due to their proximity to nitrogen atoms—sites of oxidative metabolism in non-deuterated analogs [2] [8].
Synthesizing 3-Methyl-1-benzyl-piperazine-d4 introduces unique challenges compared to its non-deuterated counterpart (C₁₂H₁₈N₂; CAS 3138-90-7):
Table 2: Synthetic Route Comparison
Parameter | Non-Deuterated Route | Deuterated Route | Operational Impact |
---|---|---|---|
Key reagent | CH₃I, NaBH₄ | CD₃I, NaBD₄ | 3–5× cost increase for deuterated reagents |
Reaction time | 8–12 h | 24–72 h | Extended processing increases overheads |
Yield (crude) | 85–90% | 70–80% | Lower yield escalates production costs |
Purification | Simple extraction, crystallization | HPLC, ion-exchange chromatography | Added complexity and resource intensity |
Deuterated analogs also require specialized handling (argon atmosphere, glass-lined reactors) to minimize proton contamination. Despite drawbacks, deuterated synthesis enables critical applications inaccessible to non-deuterated versions, such as quantitative MS-based tracer studies [1] [2].
Deuterium incorporation at the 2,2,5,5 positions of 3-Methyl-1-benzyl-piperazine-d4 directly targets metabolic hotspots identified in non-deuterated analogs. Piperazine derivatives undergo CYP450-mediated oxidation at α-carbon sites (C2/C5), forming hepatotoxic hydroxylamines and nitrosamines. Deuterium’s kinetic isotope effect (KIE) slows cleavage of C-D bonds versus C-H bonds, thereby delaying these metabolic conversions [2] . Key metabolic stabilization effects include:
These properties make 3-Methyl-1-benzyl-piperazine-d4 invaluable for:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7